N1-cycloheptyl-N2-(2-methoxyphenethyl)oxalamide
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Overview
Description
N1-cycloheptyl-N2-(2-methoxyphenethyl)oxalamide is a chemical compound known for its unique structural complexity and diverse applications in scientific research. This compound is characterized by the presence of a cycloheptyl group and a 2-methoxyphenethyl group attached to an oxalamide core. Its distinct structure makes it valuable in various fields of study, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-cycloheptyl-N2-(2-methoxyphenethyl)oxalamide typically involves the reaction of oxalyl chloride with appropriate amines. The general synthetic route can be summarized as follows:
Preparation of Oxalyl Chloride: Oxalyl chloride is prepared by reacting oxalic acid with thionyl chloride.
Reaction with Amines: The oxalyl chloride is then reacted with cycloheptylamine and 2-methoxyphenethylamine under controlled conditions to form the desired oxalamide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors to ensure precise control over reaction conditions. The process typically includes:
Batch or Continuous Flow Reactors: These reactors allow for efficient mixing and temperature control.
Purification Steps: The crude product is purified using techniques such as recrystallization or chromatography to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
N1-cycloheptyl-N2-(2-methoxyphenethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted oxalamides.
Scientific Research Applications
N1-cycloheptyl-N2-(2-methoxyphenethyl)oxalamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-cycloheptyl-N2-(2-methoxyphenethyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Receptors: Interacting with cellular receptors to modulate signaling pathways.
Enzyme Inhibition: Inhibiting specific enzymes involved in metabolic processes.
Gene Expression: Influencing the expression of genes related to inflammation and pain.
Comparison with Similar Compounds
N1-cycloheptyl-N2-(2-methoxyphenethyl)oxalamide can be compared with other similar compounds to highlight its uniqueness:
N1-cycloheptyl-N2-(2-methoxybenzyl)oxalamide: Similar structure but different substituents on the phenethyl group.
N1-(5-chloropyridin-2-yl)-N2-(2-methoxyphenethyl)oxalamide: Contains a chloropyridinyl group instead of a cycloheptyl group.
N1-(3-acetamidophenyl)-N2-(2-(4-methyl-2-(p-tolyl)thiazol-5-yl)ethyl)oxalamide: Different substituents and additional functional groups.
The unique structural features of this compound, such as the cycloheptyl and 2-methoxyphenethyl groups, contribute to its distinct properties and applications in various fields.
Properties
IUPAC Name |
N'-cycloheptyl-N-[2-(2-methoxyphenyl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O3/c1-23-16-11-7-6-8-14(16)12-13-19-17(21)18(22)20-15-9-4-2-3-5-10-15/h6-8,11,15H,2-5,9-10,12-13H2,1H3,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTPUIAMVCWMYQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNC(=O)C(=O)NC2CCCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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